butyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate
Overview
Description
Butyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate is a chemical compound with the molecular formula C22H22O6 and a molecular weight of 382.417 g/mol . This compound is part of the chromenone family, which is known for its diverse biological activities and applications in various fields of research.
Scientific Research Applications
Butyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate typically involves the esterification of the corresponding acid with butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and stringent control of reaction conditions would be essential to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers depending on the nucleophile used.
Mechanism of Action
The mechanism of action of butyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets. The chromenone core is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes or bind to receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Butyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate can be compared with other chromenone derivatives:
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: Similar structure but different substituents, leading to variations in biological activity.
2-Methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate: More complex structure with additional functional groups, potentially offering different applications.
Properties
IUPAC Name |
butyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-3-4-12-25-20(23)14-26-17-10-11-18-19(13-17)27-15(2)22(21(18)24)28-16-8-6-5-7-9-16/h5-11,13H,3-4,12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPFEJJNSVELTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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